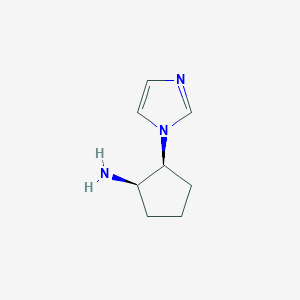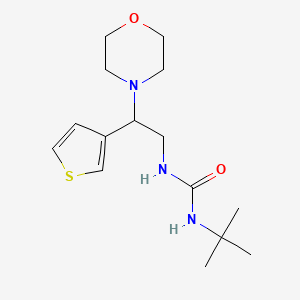
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is particularly valuable in drug development, organic synthesis, and molecular biology studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond between the brominated benzene and the cyclopropyl-hydroxypropylamine.
The reaction conditions often include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Temperature: Controlled temperatures to optimize the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: For efficient and consistent production.
Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: De-brominated benzamides.
Substitution products: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying molecular interactions and biological pathways.
Medicine: In the development of potential therapeutic agents.
Industry: For creating specialized materials and chemicals.
Mécanisme D'action
The mechanism by which 3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways to achieve the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Uniqueness
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is unique due to its specific bromine position on the benzene ring, which can influence its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
3-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-3-1-2-10(8-11)13(17)15-7-6-12(16)9-4-5-9/h1-3,8-9,12,16H,4-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCNTRBMKJIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2558705.png)

![4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole](/img/structure/B2558707.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)
![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide](/img/structure/B2558715.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2558718.png)
![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)

![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)
